4-[(Bromomethyl)(dimethyl)silyl]phenol
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Overview
Description
4-[(Bromomethyl)(dimethyl)silyl]phenol is an organosilicon compound with the molecular formula C9H13BrOSi. This compound features a phenol group substituted with a bromomethyl and a dimethylsilyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Bromomethyl)(dimethyl)silyl]phenol typically involves the bromomethylation of phenol followed by silylation. One common method includes the reaction of phenol with bromomethyl dimethylsilane in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-[(Bromomethyl)(dimethyl)silyl]phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to cyclohexanols under appropriate conditions.
Coupling Reactions: The silyl group can be involved in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common
Major Products
Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include quinones.
Reduction: Products include cyclohexanols
Scientific Research Applications
4-[(Bromomethyl)(dimethyl)silyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-silicon bonds and in cross-coupling reactions.
Biology: Potential use in the development of silicon-based bioactive molecules.
Medicine: Investigated for its potential in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-[(Bromomethyl)(dimethyl)silyl]phenol depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The silyl group can stabilize intermediates in these reactions, enhancing their efficiency. In cross-coupling reactions, the silyl group participates in the formation of carbon-carbon bonds through a palladium-catalyzed mechanism .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Chloromethyl)(dimethyl)silyl]phenol
- 4-[(Iodomethyl)(dimethyl)silyl]phenol
- 4-[(Methyl)(dimethyl)silyl]phenol
Uniqueness
4-[(Bromomethyl)(dimethyl)silyl]phenol is unique due to the presence of the bromomethyl group, which is more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. This makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
922517-10-0 |
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Molecular Formula |
C9H13BrOSi |
Molecular Weight |
245.19 g/mol |
IUPAC Name |
4-[bromomethyl(dimethyl)silyl]phenol |
InChI |
InChI=1S/C9H13BrOSi/c1-12(2,7-10)9-5-3-8(11)4-6-9/h3-6,11H,7H2,1-2H3 |
InChI Key |
OTLZGCABJSAYFV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CBr)C1=CC=C(C=C1)O |
Origin of Product |
United States |
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